molecular formula C11H12ClN3O B8529871 (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol

(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol

Cat. No. B8529871
M. Wt: 237.68 g/mol
InChI Key: GZEIXMYPSADADP-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

To a solution of 8-chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine (4.48 g, 20.4 mmol) in anh THF (255 mL) at −78° C. under Ar, 9-BBN (61.2 mL, 0.5 M in THF, 30.6 mmol) was added dropwise over 8 min (a suspension). The cooling bath was replaced with ice-H2O and the reaction was allowed to warm slowly to rt. After being stirred for 17 h, H2O (100 mL,) was added followed by, after ˜5 min, NaBO3—H2O (12.2 g, 122.3 mmol) added in one lot. The reaction was stirred at rt for 5 h and then filtered through Celite. The Celite and residual solids were washed with DCM and EtOAc. The filtrate was concentrated under reduced pressure to yield an aq solution, which was saturated with NaCl and extracted with EtOAc (3×). The extracts were dried (Na2SO4) and concentrated under reduced pressure to yield a light yellow oil which was purified by flash chromatography on SiO2(9:1 DCM:MeOH) to afford the title compound as a light yellow oil; HPLC: tR (mass-directed HPLC, polar7 min) 2.52 min; MS (ES+): 238.0. The addition may be carried out at 0° C. Suspension quickly clears up after the exchange of cooling baths. The final product contained 1,5-cis-octanediol derived from 9-BBN. Based on 1H NMR estimated roughly to be 66% target material and 33% of the byproduct. The crude product was taken onto next step crude, stereoselectivity of the product was 4-5:1 as judged by 1H NMR.
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
61.2 mL
Type
reactant
Reaction Step One
Name
Quantity
255 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaBO3 H2O
Quantity
12.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:14][C:13](=[CH2:15])[CH2:12]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.B1C2CCCC1CCC2.[OH2:25].[Na+].[Cl-]>C1COCC1>[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:14][CH:13]([CH2:15][OH:25])[CH2:12]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=C
Name
Quantity
61.2 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
255 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
NaBO3 H2O
Quantity
12.2 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after ˜5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The Celite and residual solids were washed with DCM and EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an aq solution, which
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a light yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on SiO2(9:1 DCM:MeOH)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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